Rehmannioside C

Description

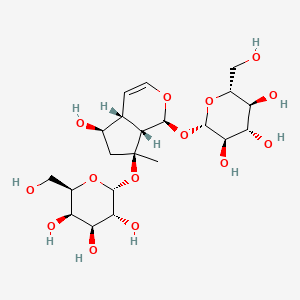

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(1S,4aR,5R,7S,7aS)-5-hydroxy-7-methyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O14/c1-21(35-20-17(30)15(28)13(26)10(6-23)33-20)4-8(24)7-2-3-31-18(11(7)21)34-19-16(29)14(27)12(25)9(5-22)32-19/h2-3,7-20,22-30H,4-6H2,1H3/t7-,8+,9+,10+,11+,12+,13-,14-,15-,16+,17+,18-,19-,20+,21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITBZAODGSBUIS-YSCABPIUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rehmannioside C (CAS No. 81720-07-2): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmannioside C, an iridoid glycoside isolated from the roots of Rehmannia glutinosa (Radix Rehmanniae Praeparata), is a phytochemical of growing interest within the scientific community. Identified by its Chemical Abstracts Service (CAS) number 81720-07-2, this compound has demonstrated a range of biological activities, most notably anti-inflammatory, hepatoprotective, and neuroprotective effects. Mechanistic studies, often in the context of the broader effects of Rehmannia extracts, suggest that Rehmannioside C may exert its therapeutic potential through the modulation of key cellular signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase/Protein Kinase B (PI3K/Akt). This technical guide provides a comprehensive overview of the current knowledge on Rehmannioside C, including its physicochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for its extraction, analysis, and in vitro evaluation are also presented to facilitate further research and development.

Physicochemical Properties

Rehmannioside C is a complex iridoid glycoside with the molecular formula C₂₁H₃₄O₁₄ and a molecular weight of approximately 510.49 g/mol . A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value |

| CAS Number | 81720-07-2 |

| Molecular Formula | C₂₁H₃₄O₁₄ |

| Molecular Weight | 510.49 g/mol |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(1S,4aS,7R,7aS)-1,4a-dihydroxy-7-methyl-7-(2-oxoethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

| Appearance | White to light yellow solid |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol.[1] Soluble in DMSO at 100 mg/mL with ultrasonic assistance.[2] |

| Botanical Source | Rehmannia glutinosa (Gaertn.) Libosch. ex Fisch. et Mey.[3] |

| Purity | Commercially available in purities ranging from 95% to >99%. |

| Storage | Store at 4°C for short-term and -20°C to -80°C for long-term storage in a sealed container, away from moisture and light.[3] |

Biological Activities and Mechanisms of Action

Rehmannioside C is recognized for its significant anti-inflammatory and hepatoprotective properties.[4] Emerging evidence also points towards its potential neuroprotective effects, a characteristic shared with other iridoid glycosides found in Rehmannia glutinosa.[5][6] The therapeutic effects of Rehmannioside C are believed to be mediated through the modulation of critical inflammatory and cell survival signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of Rehmannioside C are primarily attributed to its ability to inhibit the NF-κB signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).[7] By blocking the activation of NF-κB, Rehmannioside C can suppress the production of these inflammatory mediators, thereby mitigating the inflammatory response.[4]

dot

Caption: Proposed mechanism of NF-κB inhibition by Rehmannioside C.

Hepatoprotective and Neuroprotective Effects via PI3K/Akt Signaling

Rehmannioside C is also implicated in the activation of the PI3K/Akt signaling pathway, which is a central regulator of cell survival, proliferation, and apoptosis.[1][8] By activating this pathway, Rehmannioside C can promote the expression of anti-apoptotic proteins and antioxidant enzymes, thereby protecting cells from damage.[4] This mechanism is thought to underlie its hepatoprotective and neuroprotective activities. For instance, in liver cells, activation of PI3K/Akt can mitigate oxidative stress and prevent apoptosis, thus protecting the liver from injury.[4] Similarly, in neuronal cells, this pathway is crucial for promoting cell survival and protecting against neurodegeneration. While much of the detailed research has focused on the related compound Rehmannioside A, the structural similarity suggests a comparable mechanism for Rehmannioside C.[4][9]

dot

Caption: Postulated activation of the PI3K/Akt signaling pathway by Rehmannioside C.

Quantitative Data

Specific quantitative data for Rehmannioside C, such as IC₅₀ values, are not extensively reported in the literature. Most studies have focused on the effects of the whole extract of Rehmannia glutinosa or its other major constituents. However, some studies provide context for the activity of iridoid glycosides from this plant.

| Assay | Compound/Extract | Result | Reference |

| Inhibition of NO production (LPS-induced) | Rehmachingiioside A (an iridoid glycoside) | IC₅₀ = 7.3 µM | [10] |

| Hepatoprotective activity (APAP-induced) | Various iridoid glycosides | Active at 10 µM | [10] |

| Inhibition of CYP3A4, 2C9, 2D6 | Rehmannioside A | IC₅₀ = 10.08, 12.62, 16.43 µM respectively |

Note: This table includes data from related compounds to provide a context for the potential potency of Rehmannioside C.

Experimental Protocols

The following protocols are representative methods for the extraction, analysis, and in vitro evaluation of Rehmannioside C and other iridoid glycosides from Rehmannia glutinosa.

Extraction and Isolation of Rehmannioside C

This protocol describes a general method for the extraction and purification of iridoid glycosides from Rehmannia glutinosa.

dot

Caption: General workflow for the extraction and isolation of Rehmannioside C.

Methodology:

-

Extraction: The air-dried and powdered roots of Rehmannia glutinosa are extracted with 70% methanol using ultrasonication. This process is typically repeated multiple times to ensure maximum yield.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity. Iridoid glycosides are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography using macroporous adsorption resin followed by silica gel chromatography. Elution is performed with a gradient of methanol in water or chloroform-methanol.

-

Purification: Fractions containing Rehmannioside C, as identified by thin-layer chromatography (TLC) or HPLC, are pooled and further purified by preparative HPLC to yield the pure compound.[2][11]

Analytical Method: UPLC-Q-TOF-MS

A highly sensitive and accurate method for the identification and quantification of Rehmannioside C is Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS).

Instrumentation and Conditions:

-

UPLC System: Waters ACQUITY UPLC or similar.

-

Column: ACQUITY UPLC HSS T3 column (e.g., 2.1 × 100 mm, 1.8 µm).[12]

-

Mobile Phase: A gradient of acetonitrile (B) and 0.1% formic acid in water (A).[12]

-

Example Gradient: 0-1 min, 1% B; 1-3 min, 1-3% B; 3-10 min, 3-11% B; 10-22 min, 11-30% B; 22-25 min, 30-100% B.[12]

-

-

Flow Rate: 0.3 mL/min.[12]

-

Column Temperature: 30-35°C.[12]

-

Mass Spectrometer: Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is often suitable for glycosides.[5]

-

Data Acquisition: Full scan mode to detect all ions and targeted MS/MS mode to obtain fragmentation patterns for structural confirmation.

In Vitro Anti-inflammatory Assay: NF-κB Activity

This protocol outlines a method to assess the inhibitory effect of Rehmannioside C on NF-κB activation in a cell-based assay.

Cell Line: RAW 264.7 murine macrophages or HEK293T cells transfected with an NF-κB reporter construct.

Methodology:

-

Cell Culture: Culture cells in appropriate media (e.g., DMEM with 10% FBS) to 80-90% confluency.

-

Treatment: Pre-treat cells with various concentrations of Rehmannioside C for 1-2 hours.

-

Stimulation: Induce inflammation by adding an NF-κB activator, such as lipopolysaccharide (LPS) (1 µg/mL) or TNF-α (10 ng/mL), and incubate for the appropriate time (e.g., 30 minutes for phosphorylation studies, 6-24 hours for reporter gene assays).

-

Analysis:

-

Western Blot: Lyse the cells and perform Western blotting to detect the phosphorylation of IκBα and the p65 subunit of NF-κB. An increase in phosphorylation indicates NF-κB activation.

-

Reporter Gene Assay: For cells with a reporter construct, measure the luciferase activity, which is proportional to NF-κB transcriptional activity.

-

Immunofluorescence: Fix and stain cells for the p65 subunit to visualize its translocation from the cytoplasm to the nucleus upon activation.

-

Conclusion and Future Directions

Rehmannioside C is a promising bioactive compound from Rehmannia glutinosa with demonstrated anti-inflammatory and cytoprotective properties. Its mechanism of action appears to be linked to the modulation of the NF-κB and PI3K/Akt signaling pathways. While current research provides a solid foundation, further studies are needed to fully elucidate its therapeutic potential. Specifically, in vivo studies in animal models of inflammatory diseases and neurodegenerative disorders are warranted to confirm its efficacy and safety. Additionally, detailed pharmacokinetic and pharmacodynamic studies will be crucial for its development as a potential therapeutic agent. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activities and mechanisms of Rehmannioside C.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. uplc-q-tof-ms-based-screening-and-identification-of-two-major-bioactive-components-and-their-metabolites-in-normal-and-ckd-rat-plasma-urine-and-feces-after-oral-administration-of-rehmannia-glutinosa-libosch-extract - Ask this paper | Bohrium [bohrium.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Changes in the Chemical Components of Processed Rehmanniae Radix Distillate during Different Steaming Times - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of Rehmannia glutinosa polysaccharide on chronic constant light (CCL)-induced oxidative stress and autophagic cell death via the AKT/mTOR pathway in mouse hippocampus and HT-22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rehmannia glutinosa inhibits tumour necrosis factor-alpha and interleukin-1 secretion from mouse astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative pharmacokinetics of acteoside from total glycoside extracted from leaves of Rehmannia and Dihuangye total glycoside capsule in normal and diabetic nephropathy rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rehmannioside A improves cognitive impairment and alleviates ferroptosis via activating PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathway after ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Puffing of Rehmannia glutinosa enhances anti-oxidant capacity and down-regulates IL-6 production in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Technologies for Purification and Separation of Iridoid Glycosides from Dried Rehmannia Root [yydbzz.com]

- 12. Analysis of Differences in the Chemical Composition of Glycosides and Sugars between Four Forms of Fresh Rehmanniae Radix - PMC [pmc.ncbi.nlm.nih.gov]

Rehmannioside C molecular weight and formula C21H34O14

An In-depth Technical Guide on the Iridoid Glycoside Rehmannioside C

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rehmannioside C is an iridoid glucoside isolated from the roots of Rehmannia glutinosa (Radix Rehmanniae Praeparata), a plant widely used in traditional medicine.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties of Rehmannioside C, detailed experimental protocols for evaluating its potential biological activities, and an exploration of the underlying signaling pathways. While research specifically focused on Rehmannioside C is emerging, this guide draws upon established methodologies and findings from closely related compounds and extracts of Rehmannia glutinosa to provide a foundational resource for future investigations.

Physicochemical Properties

A clear understanding of the fundamental properties of Rehmannioside C is essential for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C21H34O14 | [1][2] |

| Molecular Weight | 510.49 g/mol | [1][2] |

| CAS Number | 81720-07-2 | [1][2] |

| Appearance | Solid / Powder | [1][2] |

| Purity | ≥98% | [2] |

| Type of Compound | Iridoid Glycoside | [1][2][3] |

| Source | Roots of Rehmannia glutinosa | [2] |

| Solubility | DMSO, Pyridine, Methanol, Ethanol | [2][3] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [4] |

Experimental Protocols

The following protocols are adapted from established methods for assessing the biological activities of compounds from Rehmannia glutinosa and related iridoid glycosides. These serve as a starting point for the investigation of Rehmannioside C.

Antioxidant Activity Assays

Oxidative stress is implicated in a multitude of diseases. The following in vitro assays are commonly used to determine the antioxidant capacity of natural compounds.

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Reagent Preparation : Prepare a stock solution of DPPH in methanol.

-

Assay Procedure :

-

In a 96-well microplate, add various concentrations of Rehmannioside C.

-

Add the DPPH solution to each well.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

-

Data Analysis : Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[1]

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants.

-

Reagent Preparation : Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix the two solutions and allow them to react in the dark to form the ABTS radical cation (ABTS•+).

-

Assay Procedure :

-

In a 96-well microplate, add various concentrations of Rehmannioside C.

-

Add the ABTS•+ solution to each well.

-

Measure the absorbance at a specific wavelength (e.g., 734 nm).

-

-

Data Analysis : Calculate the percentage of inhibition and the IC₅₀ value. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1]

References

The Isolation and Discovery of Rehmannioside C from Radix Rehmanniae Praeparata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannioside C, an iridoid glycoside found in Radix Rehmanniae Praeparata (processed Rehmannia root), has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the isolation, discovery, and structural elucidation of Rehmannioside C, along with its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties of Rehmannioside C

A summary of the key physicochemical properties of Rehmannioside C is presented in the table below.

| Property | Value | Reference |

| CAS Number | 81720-07-2 | [1] |

| Molecular Formula | C₂₁H₃₄O₁₄ | [1] |

| Molecular Weight | 510.49 g/mol | [1] |

| Class | Iridoid Glycoside | [1][2] |

Discovery and Initial Isolation

Rehmannioside C was first isolated from the roots of Rehmannia glutinosa var. purpurea Makino by Oshio and Inouye in 1982. Their seminal work laid the foundation for future research on this compound. While the original publication provides the most detailed account, subsequent studies have also reported the isolation of Rehmannioside C as part of broader phytochemical analyses of Radix Rehmanniae Praeparata. It is important to note that the processing of raw Rehmannia root into Radix Rehmanniae Praeparata has been shown to decrease the content of Rehmannioside C.

Experimental Protocols

General Extraction and Isolation Workflow

The isolation of Rehmannioside C from Radix Rehmanniae Praeparata typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. Below is a generalized experimental workflow based on common practices for isolating iridoid glycosides from this plant source.

Detailed Methodologies

1. Extraction:

-

Starting Material: Powdered, dried Radix Rehmanniae Praeparata.

-

Solvent: 70% aqueous acetone or 70% aqueous ethanol are commonly used.

-

Procedure: The powdered plant material is typically extracted by refluxing with the chosen solvent. This process is often repeated multiple times to ensure exhaustive extraction.

2. Fractionation:

-

The crude extract is concentrated under reduced pressure to remove the organic solvent.

-

The resulting aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity. Rehmannioside C, being a glycoside, is expected to partition into the more polar n-butanol fraction.

3. Chromatographic Purification:

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography. Common stationary phases include silica gel and octadecylsilyl (ODS) silica gel. A gradient elution system is typically employed, starting with a less polar solvent system and gradually increasing the polarity.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing Rehmannioside C, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified using preparative HPLC to yield the pure compound.

Structural Elucidation

The structure of Rehmannioside C was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

| Technique | Observed Data (General for Iridoid Glycosides) |

| ¹H-NMR | Signals corresponding to the iridoid core protons and the glycosidic protons. |

| ¹³C-NMR | Resonances for the carbons of the iridoid skeleton and the sugar moieties. |

| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition. ESI-MS/MS reveals characteristic fragmentation patterns, often involving the loss of sugar units and water molecules. |

Specific ¹H and ¹³C NMR chemical shifts and detailed mass spectrometry fragmentation data for Rehmannioside C can be found in the original 1982 publication by Oshio and Inouye.

Biological Activity and Signaling Pathways

Rehmannioside C has been reported to possess anti-inflammatory properties. The primary mechanism of action involves the modulation of key inflammatory signaling pathways.

Anti-inflammatory Mechanism

Rehmannioside C has been shown to exert its anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), and also suppresses the activation of macrophages.

Conclusion

Rehmannioside C is a significant iridoid glycoside from Radix Rehmanniae Praeparata with demonstrated anti-inflammatory activity. This guide has provided a comprehensive overview of its discovery, isolation, structural characterization, and mechanism of action. The detailed experimental workflows and visualization of the signaling pathways are intended to aid researchers in their future investigations and development of this promising natural product. Further research is warranted to fully elucidate the therapeutic potential of Rehmannioside C and to develop optimized and standardized methods for its isolation and quantification.

References

Rehmannioside C as an iridoid glucoside from Rehmannia glutinosa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannioside C is an iridoid glucoside isolated from the roots of Rehmannia glutinosa, a perennial herb central to traditional Chinese medicine. This technical guide provides a comprehensive overview of Rehmannioside C, including its chemical properties, extraction and purification methodologies, and known biological activities. This document is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of this natural compound. While specific quantitative data for Rehmannioside C is limited in publicly available literature, this guide incorporates data from closely related iridoid glucosides from Rehmannia glutinosa, such as Rehmannioside A, to provide a comparative context for its potential efficacy.

Chemical Properties

Rehmannioside C is classified as an iridoid glucoside. Iridoids are a class of secondary metabolites found in a wide variety of plants and are characterized by a cyclopentane[c]pyran ring system.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₃₄O₁₄ | [1] |

| Molecular Weight | 510.49 g/mol | [1] |

| CAS Number | 81720-07-2 | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2] |

| Purity | Commercially available up to 99.47% | [3] |

Extraction and Purification

The isolation of Rehmannioside C from Rehmannia glutinosa involves a multi-step process of extraction and chromatographic purification. The general workflow is outlined below.

Experimental Workflow for Extraction and Purification

Caption: General workflow for the extraction and purification of iridoid glucosides from Rehmannia glutinosa.

Detailed Experimental Protocols

1. Preparation of Crude Extract [4]

-

Dried roots of Rehmannia glutinosa (200 g) are refluxed twice with 75% ethanol for 1 hour each time.

-

The ethanol extracts are combined and concentrated to dryness under reduced pressure to yield a crude extract.

2. Solvent Partitioning [4]

-

The crude extract is redissolved in water.

-

The aqueous solution is then successively partitioned with ethyl acetate and n-butanol.

-

The resulting n-butanol fraction, which is enriched with iridoid glycosides, is concentrated to dryness.

3. Chromatographic Purification [5]

-

Macroporous Resin Chromatography : The n-butanol fraction is subjected to column chromatography using a macroporous resin (e.g., D101). The column is washed with water to remove sugars and other highly polar impurities.

-

Gradient Elution : The iridoid glycosides are then eluted with a gradient of increasing ethanol concentrations in water (e.g., 10-50% ethanol). Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

High-Speed Counter-Current Chromatography (HSCCC) : Fractions enriched with Rehmannioside C are further purified by HSCCC. A suitable two-phase solvent system, such as ethyl acetate-n-butanol-water (1:4:5, v/v/v), is used.

-

Preparative HPLC : Final purification to achieve high purity (>98%) is often performed using preparative reversed-phase HPLC with a C18 column and a mobile phase of methanol-water or acetonitrile-water gradient.

Biological Activities and Pharmacological Data

Anti-inflammatory Activity (Data for Rehmannioside A)

| Assay | Cell Line | Treatment | IC₅₀ Value (µM) | Reference |

| Inhibition of CYP3A4 | - | - | 10.08 | [2] |

| Inhibition of CYP2C9 | - | - | 12.62 | [2] |

| Inhibition of CYP2D6 | - | - | 16.43 | [2] |

| Inhibition of Pro-inflammatory Mediators | BV2 cells | Lipopolysaccharide (LPS)-treated | Not specified | [2] |

Neuroprotective Effects (Data for Rehmannioside A)

| In Vitro Model | Cell Line | Treatment | Key Findings | Reference |

| High-Glucose Induced Oxidative Stress | HK2 cells | Rehmannioside A (0-100 µM) for 24 hours | Improved cell viability, inhibited apoptosis and oxidative stress.[2] | [2] |

| LPS-induced Inflammation | BV2 cells | Rehmannioside A (0-80 µM) for 48 hours | Inhibited the release of pro-inflammatory mediators and promoted M2 polarization.[2] | [2] |

| Neuronal Apoptosis | PC12 and BV2 co-culture | Rehmannioside A (80 µM) for 48 hours | Reduced neuronal apoptosis and restored the expression of the anti-apoptotic protein Bcl-2.[2] | [2] |

| In Vivo Model | Animal Model | Treatment | Key Findings | Reference |

| Cerebral Ischemia | MCAO rats | Rehmannioside A (80 mg/kg, intraperitoneal injection) | Improved cognitive impairment and neurological deficits, reduced cerebral infarction.[6] | [6] |

| Spinal Cord Injury | Rats | Rehmannioside A (80 mg/kg, intraperitoneal injection) | Improved behavioral and histological indices, promoted M2 microglial polarization, and alleviated neuronal apoptosis.[2] | [2] |

Potential Mechanisms of Action: Signaling Pathways

The therapeutic effects of iridoid glucosides from Rehmannia glutinosa are believed to be mediated through the modulation of key signaling pathways involved in inflammation and cell survival. While direct evidence for Rehmannioside C is still emerging, the following pathways are implicated based on studies of related compounds.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. In response to inflammatory stimuli like LPS, IκB is phosphorylated and degraded, allowing the p65/p50 dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes such as iNOS and COX-2. Iridoid glucosides may exert their anti-inflammatory effects by inhibiting the phosphorylation of IκB and the subsequent activation of NF-κB.

Caption: Postulated inhibition of the NF-κB signaling pathway by Rehmannioside C.

PI3K/Akt Signaling Pathway in Neuroprotection

The PI3K/Akt pathway is crucial for promoting cell survival and inhibiting apoptosis. Activation of this pathway leads to the phosphorylation of Akt, which in turn can inhibit pro-apoptotic proteins and activate downstream targets that promote cell survival. Rehmannioside A has been shown to activate this pathway, suggesting a similar mechanism for Rehmannioside C in its potential neuroprotective effects.[6]

Caption: Potential activation of the PI3K/Akt signaling pathway by Rehmannioside C.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK1/2 pathway, are involved in regulating a wide range of cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various diseases. Some studies on Rehmannioside A suggest it can inhibit the phosphorylation of ERK1/2 in certain contexts, pointing to another potential mechanism of action for Rehmannioside C.[2]

Caption: Hypothesized modulation of the MAPK/ERK signaling pathway by Rehmannioside C.

Conclusion

Rehmannioside C, an iridoid glucoside from Rehmannia glutinosa, represents a promising natural compound for further investigation. While specific pharmacological data for Rehmannioside C is still limited, the known activities of structurally similar compounds suggest its potential as an anti-inflammatory and neuroprotective agent. The detailed experimental protocols and an overview of the likely signaling pathways involved, as presented in this guide, provide a solid foundation for future research into the therapeutic applications of Rehmannioside C. Further studies are warranted to elucidate its precise mechanisms of action and to quantify its biological activities.

References

- 1. Rehmanniae Radix Praeparata in Blood Deficiency Syndrome: UPLC-Q-TOF-MS Profiling, Network Pharmacology, and PI3K-AKT Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of Site-Specific Phosphorylation of NF-κB p65 in Retinal Cells in Response to High Glucose and Cytokine Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rehmannioside A improves cognitive impairment and alleviates ferroptosis via activating PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathway after ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of Rehmannioside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannioside C, an iridoid glycoside isolated from the root of Rehmannia glutinosa, is emerging as a compound of significant interest in pharmacological research. Traditionally used in Chinese medicine, Rehmannia glutinosa has a long history of application for various ailments. Modern scientific investigation is now beginning to elucidate the specific contributions of its individual constituents. This technical guide provides an in-depth overview of the biological activities and pharmacological effects of Rehmannioside C, with a focus on its anti-inflammatory, neuroprotective, and hepatoprotective properties. This document synthesizes available data, details relevant experimental methodologies, and visualizes the key signaling pathways involved in its mechanism of action.

Biological Activities and Pharmacological Effects

Rehmannioside C exhibits a range of biological activities, primarily centered around its ability to modulate inflammatory responses and protect cells from various stressors. Its therapeutic potential is being explored in the context of inflammatory diseases, neurodegenerative disorders, and liver conditions.

Anti-inflammatory Effects

Rehmannioside C has demonstrated notable anti-inflammatory properties. It is suggested to exert these effects by inhibiting key inflammatory signaling pathways, thereby reducing the production of pro-inflammatory mediators. The primary mechanism identified is the blockage of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades[1]. This inhibition prevents the activation of macrophages and the subsequent release of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α)[1].

Neuroprotective Effects

Iridoid glycosides from Rehmannia glutinosa, including Rehmannioside C, have been investigated for their neuroprotective potential. In a comparative study of eight iridoid components, Rehmannioside C was shown to improve cell viability and inhibit apoptosis in a corticosterone-induced injury model in PC12 cells, although its effect was noted as weaker compared to some other iridoids like aucubin and ajugol[2]. The underlying mechanisms of neuroprotection by related iridoids involve the activation of pro-survival signaling pathways such as the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, which plays a crucial role in neuronal survival and function[3][4].

Hepatoprotective Effects

Rehmannioside C has been identified as an active ingredient in Rehmannia glutinosa associated with the protection of hepatocytes[1]. Its hepatoprotective action is linked to its anti-inflammatory and antioxidant properties. By blocking NF-κB and MAPK signaling, Rehmannioside C reduces the levels of inflammatory cytokines and oxidative stress markers in the liver[1]. Furthermore, it is associated with an increase in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which neutralize free radicals and protect hepatocytes from oxidative damage[1][5].

Quantitative Data

Specific quantitative data such as IC50 and ED50 values for Rehmannioside C are not extensively reported in the currently available literature. The following table summarizes the available comparative data for its neuroprotective effects.

| Biological Activity | Experimental Model | Key Findings for Rehmannioside C | Reference |

| Neuroprotection | Corticosterone-induced injury in PC12 cells | Improved cell viability and inhibited apoptosis, with a weaker effect compared to other tested iridoids. | [2] |

Signaling Pathways

The pharmacological effects of Rehmannioside C are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways implicated in its mechanism of action.

Inhibition of NF-κB Signaling Pathway

dot

Caption: Inhibition of the NF-κB signaling pathway by Rehmannioside C.

Modulation of MAPK Signaling Pathway

dot

Caption: Modulation of the MAPK signaling pathway by Rehmannioside C.

Potential Activation of PI3K/Akt Signaling Pathway

dot

Caption: Putative activation of the PI3K/Akt signaling pathway by Rehmannioside C.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of Rehmannioside C are not always available. The following protocols are representative methodologies adapted from studies on related compounds from Rehmannia glutinosa and are suitable for assessing the anti-inflammatory and neuroprotective effects of Rehmannioside C.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This assay evaluates the ability of Rehmannioside C to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

1. Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

-

Seed the RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare stock solutions of Rehmannioside C in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the cell culture medium. Ensure the final solvent concentration does not exceed 0.1% to avoid cytotoxicity.

-

Pre-treat the cells with different concentrations of Rehmannioside C for 1-2 hours.

-

Induce inflammation by adding LPS to a final concentration of 1 µg/mL.

-

Include a vehicle control group (cells treated with the solvent and LPS) and a negative control group (cells treated with medium only).

-

Incubate the plate for 24 hours.

3. Measurement of Nitric Oxide:

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.

-

Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the vehicle control.

4. Cell Viability Assay:

-

To ensure that the observed reduction in NO production is not due to cytotoxicity, perform a cell viability assay (e.g., MTT or CCK-8) on the cells remaining in the plate after collecting the supernatant.

In Vitro Neuroprotection Assay: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

This protocol assesses the ability of Rehmannioside C to protect neuronal cells from oxidative stress-induced cell death.

1. Cell Culture:

-

Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Eagle's Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

-

Seed the SH-SY5Y cells into a 96-well plate at an appropriate density and allow them to attach.

-

Prepare various concentrations of Rehmannioside C in the cell culture medium.

-

Pre-treat the cells with Rehmannioside C for 24 hours.

-

Induce oxidative stress by exposing the cells to a predetermined concentration of hydrogen peroxide (H₂O₂) for a specified duration (e.g., 24 hours).

-

Include a vehicle control group (cells treated with H₂O₂ and the solvent) and a normal control group (cells treated with medium only).

3. Assessment of Cell Viability:

-

After the H₂O₂ treatment, assess cell viability using an MTT or CCK-8 assay.

-

Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the normal control group.

General Experimental Workflow

dot

Caption: A general experimental workflow for the pharmacological evaluation of Rehmannioside C.

Conclusion and Future Directions

Rehmannioside C, an iridoid glycoside from Rehmannia glutinosa, demonstrates significant promise as a therapeutic agent due to its anti-inflammatory, neuroprotective, and hepatoprotective activities. Its mechanism of action appears to be centered on the inhibition of the NF-κB and MAPK signaling pathways, and potentially the activation of the PI3K/Akt pathway.

While the current body of research provides a strong foundation, further studies are warranted to fully elucidate the therapeutic potential of Rehmannioside C. Future research should focus on:

-

Quantitative Efficacy: Determining the precise IC50 and ED50 values of Rehmannioside C in various in vitro and in vivo models.

-

Detailed Mechanistic Studies: A deeper investigation into the specific molecular targets of Rehmannioside C within the identified signaling pathways and exploration of other potential pathways.

-

In Vivo Validation: Conducting comprehensive studies in animal models of inflammatory diseases, neurodegenerative disorders, and liver injury to confirm its efficacy and safety profile.

-

Pharmacokinetic and Bioavailability Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of Rehmannioside C to inform potential clinical applications.

A thorough understanding of these aspects will be crucial for the translation of Rehmannioside C from a promising natural compound to a clinically relevant therapeutic agent.

References

Understanding the signaling pathways affected by Rehmannioside C

An In-depth Technical Guide to the Signaling Pathways Modulated by Rehmannioside C

Introduction

Rehmannioside C is an iridoid glycoside isolated from Rehmannia glutinosa (Radix Rehmanniae), a plant widely used in traditional Chinese medicine.[1] Emerging research has identified Rehmannioside C and other bioactive compounds from Rehmannia glutinosa as potent modulators of various cellular signaling pathways, demonstrating significant therapeutic potential. These compounds exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[2][3][4] This technical guide provides a comprehensive overview of the core signaling pathways affected by Rehmannioside C and its related compounds, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams for researchers, scientists, and drug development professionals.

Core Signaling Pathways Affected by Rehmannioside C

Rehmannioside C and extracts from Rehmannia glutinosa exert their biological effects by modulating a network of interconnected signaling pathways critical to cellular homeostasis, inflammation, and survival.

NF-κB (Nuclear Factor-kappa B) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[5] Dysregulation of this pathway is implicated in numerous inflammatory diseases.

Rehmannioside C has been shown to block the NF-κB signaling pathway.[2] This inhibition prevents the translocation of the NF-κB complex to the nucleus, thereby reducing the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[2] For instance, a related compound, Rehmannioside A, hinders the activation of NF-κB by inhibiting the phosphorylation and subsequent degradation of its inhibitor, IκBα, which retains NF-κB in the cytoplasm.[2] This mechanism is central to the anti-inflammatory effects observed with Rehmannia glutinosa extracts.

Caption: Inhibition of the NF-κB inflammatory pathway by Rehmannioside C.

PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and metabolism. It is a key target in various diseases, including cancer and diabetes.[6]

Extracts of Rehmannia Radix have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[7][8][9] In human hepatocellular carcinoma cells (SMMC-7721), treatment with these extracts led to a significant decrease in the expression of phosphorylated PI3K and Akt.[7][9] Conversely, in the context of neuroprotection and insulin resistance, compounds from Rehmannia can activate the PI3K/Akt pathway.[6][10][11][12] For example, Rehmannioside A was found to activate this pathway to protect against cerebral ischemia by inhibiting ferroptosis.[11][12] This dual regulatory role highlights the context-dependent effects of these compounds.

Caption: Dual modulation of the PI3K/Akt signaling pathway.

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway

The MAPK family, including p38 MAPK and ERK1/2, is crucial for transducing extracellular signals to cellular responses like proliferation, differentiation, and apoptosis.[13]

Rehmannioside C is known to block the MAPK pathway, which contributes to its anti-inflammatory action by inhibiting macrophage activation.[2] Specifically, Rehmannioside A has been shown to inhibit the phosphorylation of p38 MAPK and ERK1/2 in high-glucose-induced HK2 cells.[14] In models of cerebral ischemia-reperfusion injury, Rehmannioside A provided neuroprotection by inhibiting the activation of the p38 MAPK pathway, leading to reduced neuronal apoptosis and blood-brain barrier damage.[15][16]

Caption: Inhibition of the MAPK signaling cascade by Rehmannioside compounds.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the effects of compounds from Rehmannia glutinosa.

Table 1: In Vitro Efficacy of Rehmannia Compounds

| Compound | Cell Line | Concentration | Effect | Pathway(s) Implicated | Reference |

|---|---|---|---|---|---|

| Rehmannioside A | HK2 | 0-100 μM | Improved cell viability, inhibited apoptosis and oxidative stress | p38 MAPK, ERK1/2 | [14] |

| Rehmannioside A | BV2 | 0-80 μM | Inhibited pro-inflammatory mediators, promoted M2 polarization | NF-κB, MEK | [14] |

| RR Extract | MCF-7 | 150 µg/mL (IC50) | Inhibited cell proliferation, induced ROS and apoptosis | PI3K/Akt/mTOR, GSK3β | [8] |

| RR Extract | SMMC-7721 | Not specified | Decreased cell viability, induced apoptosis and ROS | PI3K/Akt/mTOR |[7][9] |

Table 2: In Vivo Efficacy of Rehmannia Compounds

| Compound | Animal Model | Dosage | Effect | Pathway(s) Implicated | Reference |

|---|---|---|---|---|---|

| Rehmannioside A | tMCAO Mice | Dose-dependent | Reduced BBB damage, improved neurological function, decreased apoptosis | p38 MAPK | [15][16] |

| Rehmannioside A | MCAO Rats | 80 mg/kg (i.p.) | Improved cognitive impairment, reduced cerebral infarction | PI3K/Akt/Nrf2, SLC7A11/GPX4 |[11][12] |

Experimental Methodologies

Elucidating the mechanisms of Rehmannioside C requires a range of molecular and cellular biology techniques. Below are protocols for key experiments cited in the literature.

General Experimental Workflow

The typical workflow for investigating the bioactivity of a compound like Rehmannioside C involves a multi-step process from extraction to in vivo validation.

Caption: General experimental workflow for testing Rehmannioside C.

Western Blotting for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation state of key signaling proteins like Akt and MAPK, which indicates pathway activation or inhibition.[8][15]

-

Cell Lysis: Treat cells with Rehmannioside C at desired concentrations and time points. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-p38) overnight at 4°C.[17]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Cell Viability Assay (CCK-8/MTT)

These colorimetric assays measure cell metabolic activity to determine cell viability and proliferation after treatment.[17][18]

-

Cell Seeding: Seed cells (e.g., SH-SY5Y, HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of Rehmannioside C for 24-48 hours.

-

Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control group.

In Vivo Model of Cerebral Ischemia (tMCAO)

Animal models are crucial for validating the therapeutic effects observed in vitro. The transient middle cerebral artery occlusion (tMCAO) model is standard for studying stroke.[15][16]

-

Animal Preparation: Anesthetize mice or rats (e.g., C57BL/6 mice).

-

Occlusion: Expose the common carotid artery and insert a nylon monofilament to occlude the origin of the middle cerebral artery. Maintain occlusion for a set period (e.g., 60 minutes).

-

Reperfusion: Withdraw the filament to allow blood flow to resume.

-

Treatment: Administer Rehmannioside A or vehicle (e.g., intraperitoneal injection) for a specified duration (e.g., 3 days).[15]

-

Assessment: Evaluate neurological function using scoring systems (e.g., mNSS). Assess brain damage via histopathology (H&E staining), neuronal apoptosis (TUNEL staining), and measure blood-brain barrier integrity (brain water content).[15][16]

Conclusion

Rehmannioside C, along with other active compounds from Rehmannia glutinosa, demonstrates significant pharmacological potential through the modulation of multiple key signaling pathways, including NF-κB, PI3K/Akt, and MAPK. Its ability to inhibit inflammatory and apoptotic pathways while promoting cell survival signals in a context-dependent manner makes it a compelling candidate for further investigation. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic applications of Rehmannioside C in inflammatory diseases, neurodegenerative disorders, and oncology. Future research should focus on elucidating the precise molecular interactions, optimizing delivery systems, and conducting rigorous clinical trials to translate these promising preclinical findings into novel therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Cracking the Bioactive Code of Rehmannia glutinosa : Analysis and Functions of Active Components | Zhao | Biological Evidence [bioscipublisher.com]

- 4. Exploring the potential mechanisms of Rehmannia glutinosa in treating sepsis based on network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalsciencebooks.info [globalsciencebooks.info]

- 6. researchgate.net [researchgate.net]

- 7. phcog.com [phcog.com]

- 8. phcog.com [phcog.com]

- 9. phcog.com [phcog.com]

- 10. Rehmanniae Radix Praeparata in Blood Deficiency Syndrome: UPLC-Q-TOF-MS Profiling, Network Pharmacology, and PI3K-AKT Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rehmannioside A improves cognitive impairment and alleviates ferroptosis via activating PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathway after ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Modularity of MAP kinases allows deformation of their signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Rehmannioside A: a therapeutic agent for cerebral ischaemia-reperfusion injury via p38 MAPK pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The protective effect of decoction of Rehmanniae via PI3K/Akt/mTOR pathway in MPP+-induced Parkinson's disease model cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Role of Rehmannioside C in Traditional Chinese Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmannioside C is an iridoid glycoside found in Rehmannia glutinosa (Radix Rehmanniae), a fundamental herb in Traditional Chinese Medicine (TCM). Historically used in complex formulations to treat a variety of ailments, modern research is beginning to elucidate the specific roles of its constituent compounds. This technical guide provides an in-depth analysis of Rehmannioside C, summarizing its known biological activities, detailing relevant experimental protocols, and visualizing its implicated signaling pathways. While research specifically isolating the effects of Rehmannioside C is still emerging, this document compiles the current understanding based on studies of Rehmannia glutinosa extracts and closely related glycosides, offering a foundational resource for future investigation and drug development.

Introduction to Rehmannioside C in TCM

Rehmannia glutinosa, known as 'Sheng Di Huang' (fresh) or 'Shu Di Huang' (cured), is a cornerstone of TCM, traditionally used to "nourish Yin" and "clear heat". It is a primary ingredient in numerous classical formulas for treating conditions that are now understood as inflammatory, autoimmune, and neurodegenerative disorders.[1][2][3] Rehmannioside C is one of the key iridoid glycosides present in both the raw and processed root.[4][5] These compounds are believed to be major contributors to the herb's therapeutic effects, which include anti-inflammatory, neuroprotective, and immunomodulatory activities.[6][7][8] This guide focuses on the available technical data for Rehmannioside C to support further research into its pharmacological potential.

Quantitative Data Summary

Quantitative data specifically for Rehmannioside C is limited in the current literature. The following tables summarize available data for Rehmannioside C and related compounds from Rehmannia glutinosa to provide context and a basis for experimental design.

Table 1: Physicochemical and In Vitro Bioactivity Data

| Compound | Parameter | Value | Assay/Method | Source(s) |

| Rehmannioside C | Solubility | ≥ 2.5 mg/mL (4.90 mM) | In Saline/DMSO/PEG300/Tween-80 | [9] |

| Rehmannioside A | IC50 (CYP3A4 inhibition) | 10.08 µM | Human liver microsomes | [10] |

| Rehmannioside A | IC50 (CYP2C9 inhibition) | 12.62 µM | Human liver microsomes | [10] |

| Rehmannioside A | IC50 (CYP2D6 inhibition) | 16.43 µM | Human liver microsomes | [10] |

| Rehmannia glutinosa extract | IL-6 Inhibition | Dose-dependent | LPS-stimulated RAW 264.7 cells | [1] |

| Rehmannia glutinosa extract | TNF-α Inhibition | Dose-dependent | LPS+SP-stimulated astrocytes | [11] |

Table 2: In Vivo Experimental Data

| Compound/Extract | Animal Model | Dosage | Effect | Source(s) |

| Rehmannioside A | MCAO Rats (Ischemic Stroke) | 80 mg/kg (i.p.) | Improved cognitive function, reduced cerebral infarction | [12] |

| Rehmannioside A | 5x FAD Mice (Alzheimer's) | 5, 15, 45 mg/kg (p.o.) | Improved learning and memory, reduced Aβ plaques | [13][14] |

| Rehmannia glutinosa extract | EAE Mice (Autoimmunity) | 50 µg/mL | Ameliorated clinical severity, inhibited inflammation | [15] |

| Processed Rehmanniae radix extract | Blood-deficient Rat Model | - | Regulated energy metabolism and oxidative damage | [16] |

Key Signaling Pathways

The therapeutic effects of Rehmannia glutinosa and its constituents, including iridoid glycosides like Rehmannioside C, are mediated through the modulation of several key signaling pathways. The primary mechanisms identified are related to anti-inflammatory and neuroprotective actions.

Anti-Inflammatory Signaling: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[17] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing the p50/p65 NF-κB heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[17][18] Extracts of Rehmannia glutinosa have been shown to suppress this pathway, likely through the action of its iridoid glycosides.[15]

References

- 1. Puffing of Rehmannia glutinosa enhances anti-oxidant capacity and down-regulates IL-6 production in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rehmannioside A Inhibits TRAF6/MAPK Pathway and Improves Psoriasis by Interfering with the Interaction of HaCaT Cells with IL-17A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacokinetic characterization of anhuienoside C and its deglycosylated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Rehmannia glutinosa inhibits tumour necrosis factor-alpha and interleukin-1 secretion from mouse astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rehmannioside A improves cognitive impairment and alleviates ferroptosis via activating PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathway after ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Therapeutic efficacy of rehmannioside A on 5×FAD mice in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Radix Rehmanniae Extract Ameliorates Experimental Autoimmune Encephalomyelitis by Suppressing Macrophage-Derived Nitrative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolomic strategies and biochemical analysis of the effect of processed Rehmanniae radix extract on a blood-deficient rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Detailed chemical structure and properties of Rehmannioside C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannioside C is an iridoid glucoside isolated from the roots of Rehmannia glutinosa (Gaertn.) DC., a perennial herb widely used in traditional medicine. As a member of the iridoid class of compounds, Rehmannioside C is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of Rehmannioside C, along with relevant experimental methodologies.

Chemical Structure and Properties

Rehmannioside C is a complex glycoside with the molecular formula C₂₁H₃₄O₁₄ and a molecular weight of 510.49 g/mol .[1] Its structure consists of an iridoid aglycone core linked to two glucose units.

Chemical Structure:

Figure 1: 2D Chemical Structure of Rehmannioside C.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₄O₁₄ | [1] |

| Molecular Weight | 510.49 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | DMSO, Pyridine, Methanol, Ethanol | [2] |

| Storage | Powder: 2-8°C for up to 24 months. Solutions: -20°C for up to two weeks. | [2] |

Spectroscopic Data

The structural elucidation of Rehmannioside C has been primarily achieved through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While complete, raw spectral data is not consistently published, analysis of related compounds and general characteristics of iridoid glycosides provide insight into its spectral features.

Mass Spectrometry (MS):

High-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) is a common method for the analysis of Rehmannioside C.[2] In negative ionization mode, Rehmannioside C can be identified and its fragmentation patterns analyzed.[2] The mass spectrometry of iridoid glycosides typically involves the neutral loss of the sugar moieties and characteristic fragmentation of the aglycone core.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Detailed ¹H and ¹³C NMR data are essential for the unambiguous structural confirmation of Rehmannioside C. While a specific, publicly available spectrum for Rehmannioside C is not provided in the search results, the general chemical shift ranges for iridoid glycosides are well-established.

Biological Activities and Signaling Pathways

Preliminary research suggests that Rehmannioside C possesses anti-inflammatory and hepatoprotective properties.[3] These activities are thought to be mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Rehmannioside C is suggested to exert anti-inflammatory effects by inhibiting the activation of macrophages and subsequently reducing the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3] This is potentially achieved through the blockage of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3]

Hepatoprotective Effects

The hepatoprotective activity of Rehmannioside C is linked to its ability to reduce levels of oxidative stress markers in the liver and prevent the release of tumor necrosis factor-alpha (TNF-α).[3] Furthermore, it may elevate the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which help neutralize free radicals and protect hepatocytes from oxidative damage.[3]

PI3K/Akt Signaling Pathway

Studies on the extracts of Rehmanniae Radix Praeparata, from which Rehmannioside C is isolated, indicate the involvement of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway in its therapeutic effects.[4] While direct evidence for Rehmannioside C is pending, it is plausible that it may also modulate this critical pathway involved in cell survival, growth, and proliferation.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of Rehmannioside C are crucial for reproducible research. The following sections outline general methodologies based on standard practices for natural product chemistry and pharmacology.

Isolation and Purification of Rehmannioside C

A general workflow for the isolation and purification of Rehmannioside C from the roots of Rehmannia glutinosa is depicted below. This multi-step process typically involves extraction followed by various chromatographic techniques to achieve a high degree of purity.

Figure 2: General Workflow for Isolation and Purification of Rehmannioside C

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This protocol describes a common method to assess the anti-inflammatory potential of Rehmannioside C by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Figure 3: Workflow for In Vitro NO Production Assay

Signaling Pathway Analysis: Western Blot for NF-κB Activation

To investigate the effect of Rehmannioside C on the NF-κB signaling pathway, Western blotting can be employed to measure the levels of key proteins involved in this cascade.

Figure 4: Western Blot Protocol for NF-κB Pathway

Conclusion

Rehmannioside C is a promising natural product with potential anti-inflammatory and hepatoprotective activities. While preliminary studies have shed light on its possible mechanisms of action involving the NF-κB, MAPK, and PI3K/Akt signaling pathways, further in-depth research is required. Specifically, detailed spectroscopic characterization, comprehensive physicochemical property determination, and robust preclinical studies with well-defined experimental protocols are necessary to fully elucidate its therapeutic potential and pave the way for its development as a novel therapeutic agent.

References

- 1. Rehmannioside D | C27H42O20 | CID 92044472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H NMR based metabolic profiling of the processing effect on Rehmanniae Radix - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Changes in the Chemical Components of Processed Rehmanniae Radix Distillate during Different Steaming Times - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Differences in the Chemical Composition of Glycosides and Sugars between Four Forms of Fresh Rehmanniae Radix - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the hepatoprotective mechanism of Rehmannioside C

An In-depth Technical Guide on the Hepatoprotective Mechanism of Rehmannioside C

Introduction

Rehmannia glutinosa, a perennial herb central to traditional Chinese medicine, is a rich source of various bioactive compounds, including iridoid glycosides, with significant therapeutic potential.[1][2] Among these, Rehmannioside C has been identified as a key active ingredient associated with hepatoprotective and anti-inflammatory responses.[1][3] Emerging scientific evidence corroborates its traditional use in managing liver ailments, highlighting its multifaceted mechanism of action against liver injury. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the hepatoprotective effects of Rehmannioside C, intended for researchers, scientists, and professionals in drug development.

Core Hepatoprotective Mechanisms of Rehmannioside C

Rehmannioside C exerts its liver-protective effects through a combination of anti-inflammatory, antioxidant, and potentially anti-apoptotic and anti-fibrotic activities. These mechanisms are primarily centered around the modulation of key cellular signaling pathways.

Anti-inflammatory Action

A hallmark of Rehmannioside C's hepatoprotective activity is its potent anti-inflammatory effect. This is achieved by targeting and blocking critical inflammatory signaling pathways:

-

Inhibition of NF-κB and MAPK Signaling: Rehmannioside C has been shown to block the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][3] These pathways are pivotal in the inflammatory response, and their activation leads to the transcription of numerous pro-inflammatory genes. By inhibiting these pathways, Rehmannioside C effectively suppresses the activation of immune cells such as macrophages.[1][3]

-

Reduction of Pro-inflammatory Cytokines: The blockage of NF-κB and MAPK signaling results in a significant decrease in the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).[1][2] TNF-α, in particular, is a key mediator of liver inflammation and injury in various liver diseases.[1]

Antioxidant Activity

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a major contributor to hepatocyte damage. Rehmannioside C mitigates oxidative stress through several mechanisms:

-

Scavenging of Free Radicals: By inhibiting macrophage activation, Rehmannioside C leads to a decrease in the production of ROS and Reactive Nitrogen Species (RNS), thereby reducing the overall oxidative burden on hepatocytes.[1][3]

-

Enhancement of Endogenous Antioxidant Enzymes: Rehmannioside C is associated with elevating the levels and activity of crucial antioxidant enzymes such as Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx).[1][3] These enzymes play a vital role in neutralizing free radicals and protecting cells from oxidative damage.[1][3]

-

Modulation of Nrf2 Signaling: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[4] While direct modulation by Rehmannioside C is still under investigation, its ability to increase antioxidant enzyme levels suggests a potential interaction with the Nrf2-Antioxidant Response Element (ARE) pathway, a common mechanism for many natural hepatoprotective compounds.[2][4]

Anti-Apoptotic and Anti-Fibrotic Potential

While direct evidence for Rehmannioside C is still emerging, related compounds from Rehmannia glutinosa have demonstrated significant anti-apoptotic and anti-fibrotic effects, suggesting a potential class effect.

-

Anti-Apoptosis: Persistent hepatocyte apoptosis is a key driver of chronic liver disease progression and fibrosis.[5] Rehmannioside D, another major constituent of Rehmannia glutinosa, has been shown to ameliorate liver fibrosis by suppressing hepatocyte apoptosis through the upregulation of Sirtuin 7 (Sirt7) and subsequent inhibition of the p53 signaling pathway.[6][7]

-

Anti-Fibrosis: Liver fibrosis is the excessive accumulation of extracellular matrix proteins in response to chronic liver injury.[8] The anti-inflammatory and antioxidant effects of Rehmannioside C contribute to an anti-fibrotic environment by reducing the primary triggers for hepatic stellate cell activation.[1]

Signaling Pathways and Experimental Workflow

Caption: Inhibition of MAPK and NF-κB pathways by Rehmannioside C.

Caption: Antioxidant actions of Rehmannioside C against oxidative stress.

Caption: General workflow for in vivo evaluation of Rehmannioside C.

Quantitative Data on Hepatoprotective Effects

Note: Specific quantitative data for Rehmannioside C is limited in the public domain. The following table is a representative summary based on the described effects of Rehmannioside C and related compounds from Rehmannia glutinosa in typical liver injury models.

| Parameter | Model Group (e.g., CCl₄) | Rehmannioside C Treated Group | Expected Outcome | Mechanism |

| Serum Markers | ||||

| Alanine Aminotransferase (ALT) | ↑↑↑ | ↓↓ | Reduction in liver enzyme leakage | Hepatocyte protection |

| Aspartate Aminotransferase (AST) | ↑↑↑ | ↓↓ | Reduction in liver enzyme leakage | Hepatocyte protection |

| Inflammatory Cytokines | ||||

| TNF-α | ↑↑ | ↓ | Inhibition of NF-κB/MAPK pathways | Anti-inflammatory |

| IL-6 | ↑↑ | ↓ | Inhibition of NF-κB/MAPK pathways | Anti-inflammatory |

| IL-1β | ↑↑ | ↓ | Inhibition of NF-κB/MAPK pathways | Anti-inflammatory |

| Oxidative Stress Markers | ||||

| Malondialdehyde (MDA) | ↑↑ | ↓ | Reduction in lipid peroxidation | Antioxidant |

| Superoxide Dismutase (SOD) | ↓↓ | ↑ | Enhanced antioxidant defense | Antioxidant |

| Glutathione Peroxidase (GPx) | ↓↓ | ↑ | Enhanced antioxidant defense | Antioxidant |

Experimental Protocols

Detailed methodologies are crucial for the scientific investigation of Rehmannioside C. Below are outlines for key experimental models.

Carbon Tetrachloride (CCl₄)-Induced Chronic Liver Fibrosis Model (In Vivo)

This model is widely used to study liver fibrosis and evaluate anti-fibrotic agents.[8]

-

Animals: Male C57BL/6 mice or Sprague-Dawley rats, 6-8 weeks old.

-

Protocol:

-

Animals are acclimatized for one week.

-

Animals are randomly divided into: Control group, CCl₄ model group, and CCl₄ + Rehmannioside C treatment groups (various doses).

-

The CCl₄ and treatment groups receive intraperitoneal (i.p.) injections of CCl₄ (e.g., 1 mL/kg, 10% solution in olive oil) twice a week for 6-8 weeks to induce fibrosis.

-

The treatment groups receive daily administration of Rehmannioside C (e.g., via oral gavage) throughout the CCl₄ induction period. The control group receives the vehicle.

-

24-48 hours after the final CCl₄ injection, animals are euthanized. Blood and liver tissues are collected.

-

-

Endpoint Analysis:

-

Serum Analysis: Measurement of ALT and AST levels.

-

Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red for collagen deposition (fibrosis).

-

Western Blot/RT-qPCR: Analysis of protein and gene expression of key markers like α-SMA (hepatic stellate cell activation), TGF-β1, and collagens.

-

Lipopolysaccharide (LPS)-Induced Acute Liver Injury Model (In Vivo)

This model is used to investigate acute inflammatory liver damage.[9]

-

Animals: Male BALB/c mice, 6-8 weeks old.

-

Protocol:

-

Animals are divided into groups as described above.

-

Treatment groups are pre-treated with Rehmannioside C orally for 7-14 days.

-

On the final day, acute liver injury is induced by a single i.p. injection of LPS (e.g., 5 mg/kg).

-

Animals are sacrificed 6-12 hours post-LPS injection.

-

-

Endpoint Analysis:

-

Serum Analysis: Measurement of ALT, AST, TNF-α, and IL-6 levels using ELISA kits.

-

Histopathology: H&E staining to assess inflammatory cell infiltration and hepatocyte necrosis.

-

Western Blot: Analysis of NF-κB and MAPK pathway activation (e.g., phosphorylation of p65 and p38).

-

Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Model (In Vitro)

This model assesses the direct cytoprotective and antioxidant effects on hepatocytes.

-

Cell Line: AML12 (mouse hepatocyte cell line) or HepG2 (human hepatoma cell line).

-

Protocol:

-

Cells are cultured to ~80% confluency in appropriate media.

-

Cells are pre-treated with various concentrations of Rehmannioside C for 12-24 hours.

-

Oxidative stress is induced by adding H₂O₂ (e.g., 200-500 µM) to the culture medium for 2-4 hours.

-

-

Endpoint Analysis:

-

Cell Viability: Assessed using MTT or CCK-8 assays.

-

ROS Measurement: Intracellular ROS levels are quantified using fluorescent probes like DCFH-DA.

-

Western Blot: Analysis of apoptosis markers (e.g., Cleaved Caspase-3, Bax/Bcl-2 ratio) and antioxidant pathway proteins (e.g., Nrf2, HO-1).

-

Conclusion

Rehmannioside C presents a compelling profile as a hepatoprotective agent, operating through a synergistic mechanism that involves potent anti-inflammatory and antioxidant activities. Its ability to inhibit the NF-κB and MAPK signaling pathways, thereby reducing the production of inflammatory mediators, and to bolster the cellular antioxidant defense system, positions it as a strong candidate for further investigation in the management of various liver diseases. While more research is needed to fully elucidate its anti-apoptotic and anti-fibrotic roles and to generate specific quantitative efficacy data, the existing evidence strongly supports its therapeutic potential. Future studies should focus on its pharmacokinetic profile, long-term safety, and efficacy in a broader range of preclinical liver disease models.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Role of the Nrf2-ARE Pathway in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis as a Mechanism for Liver Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rehmannioside D ameliorates hepatocyte apoptosis and liver fibrosis by suppressing Sirt7/p53 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rehmannioside D ameliorates hepatocyte apoptosis and liver fibrosis by suppressing Sirt7/p53 axis. | Read by QxMD [read.qxmd.com]

- 8. A Comprehensive Review of Natural Products against Liver Fibrosis: Flavonoids, Quinones, Lignans, Phenols, and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effects of Rehmannia glutinosa polysaccharide on LPS-induced acute liver injury in mice and related underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of Rehmannioside C's mechanism of action in liver disease models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary